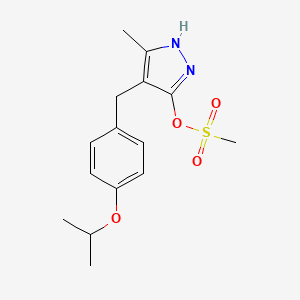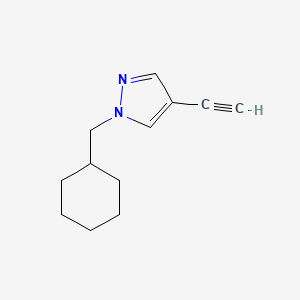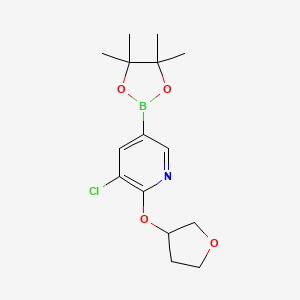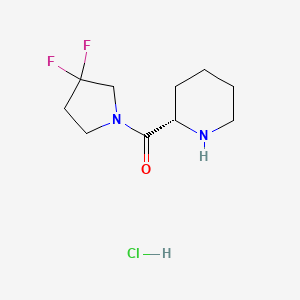
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate is a chemical compound with a complex structure that includes a pyrazole ring, a benzyl group, and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the methanesulfonate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives and benzyl-substituted molecules. Examples include:
- 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate
- 4-Isopropoxybenzylamine
- 1-(Bromomethyl)-4-isopropoxybenzene
Uniqueness
What sets 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-ylmethanesulfonate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1171016-90-2 |
|---|---|
Fórmula molecular |
C15H20N2O4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-3-yl] methanesulfonate |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)20-13-7-5-12(6-8-13)9-14-11(3)16-17-15(14)21-22(4,18)19/h5-8,10H,9H2,1-4H3,(H,16,17) |
Clave InChI |
MTNDMPFLTMUBCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)OS(=O)(=O)C)CC2=CC=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)




![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)


![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)



